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Get Quote

Verproside is a catalpol-derived iridoid glycoside isolated from plants of the Pseudolysimachion and

Veronica genera [1] [2] [3]. It is a primary active component in YPL-001, a drug candidate mixture that has

completed clinical trial phase 2a for Chronic Obstructive Pulmonary Disease (COPD) treatment [4].

Structural Characteristics and Molecular Properties

The table below summarizes the core structural and chemical identity of Verproside.

Property Description

Systematic
Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-
dihydroxybenzoate [5]

Molecular
Formula

C₂₂H₂₆O₁₃ [2] [5]

CAS Number 50932-20-2 [2]

Molecular
Weight

498.43 g/mol [2]
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Property Description

SMILES OC1=C(O)C=CC(C(O[C@@H]2[C@H]3C@@(CO)C@@C=CO4)([H])
[C@@H]4O[C@]5([H])OC@HC@@HC@H[C@H]5O)=O)=C1 [2]

InChI Key DBUOUVZMYWYRRI-YWEKDMGLSA-N [5]

Classification Iridoid Glycoside [1] [3]

Primary Molecular Mechanisms and Signaling
Pathways

Verproside exerts its anti-inflammatory effects primarily through two well-characterized pathways.

The following diagram illustrates the first pathway, the TNF-α/NF-κB Signaling Cascade, which is central

to Verproside's mechanism of action in suppressing MUC5AC expression [1].
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Verproside inhibits the TNF-α/NF-κB pathway at multiple points.

A second key pathway involves the PMA/PKCδ/EGR-1 Axis, through which Verproside reduces the

expression of inflammatory mediators like IL-6 and IL-8 [4].
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Verproside suppresses the PMA/PKCδ/EGR-1 pathway to reduce inflammation.

Quantitative Pharmacological Data

The potency of Verproside has been quantified in various experimental models, as summarized below.
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Experimental
Model

Assay / Readout Key Quantitative Findings

In Vitro (NCI-H292
cells)

Inhibition of TNF-α-induced MUC5AC

secretion [4]

IC₅₀ = 7.1 μM

In Vitro (NCI-H292
cells)

Western Blot: Phosphorylation of IKKα/β,

IκBα, TAK1 [2]

Marked reduction at 2.5 - 20 μM

In Vivo (BALB/c
mice)

Reduction of IgE levels (Anti-asthmatic

activity) [2]

30 mg/kg (intragastrically)

Comparative
Efficacy

Inhibition of TNF-induced MUC5AC

secretion vs. other iridoids [4]

Most potent among the 6

iridoids in YPL-001

Metabolism and Pharmacokinetics

Verproside undergoes extensive metabolism in humans, which is crucial for anticipating drug interactions

and bioavailability.

Major Metabolic Pathways: In human hepatocytes, Verproside is metabolized into nine primary
metabolites through glucuronidation, sulfation, and O-methylation [6] [7].

Key Metabolites: The main Phase I metabolites are picroside II (M4) and isovanilloylcatalpol
(M5), which are further metabolized in Phase II [6] [7].

Enzymes Responsible:
UGT Enzymes: UGT1A1, UGT1A9, and the gastrointestinal-specific UGT1A7, UGT1A8, and

UGT1A10 are responsible for glucuronidation [6] [7].
SULT Enzymes: SULT1A1 is primarily responsible for the sulfation of Verproside [6] [7].

Pharmacokinetic Implications: The high activity of UGT enzymes in the intestine suggests
significant first-pass metabolism, contributing to its low oral bioavailability (<0.5% in rats) [6]. Its

pharmacokinetics may be susceptible to drug-drug interactions with UGT/SULT inhibitors or inducers
[6].

Detailed Experimental Protocols
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For researchers aiming to replicate or build upon key findings, here are summaries of critical experimental

methodologies.

5.1. Protocol: Inhibiting MUC5AC Expression in Human Airway Epithelial Cells This method is used to

study the compound's effect on mucus overproduction [1].

Cell Line: NCI-H292 human lung epithelial cells.

Cell Culture: Maintain in appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS,
penicillin, and streptomycin.

Pre-treatment: Incubate cells with Verproside (e.g., 2.5-20 μM) for a set period (e.g., 2 hours).
Stimulation: Induce inflammation and MUC5AC expression by adding TNF-α (e.g., 10 ng/mL).

Analysis:
mRNA Quantification: Harvest cells after stimulation (e.g., 8 hours). Extract total RNA and

perform RT-qPCR to measure MUC5AC mRNA levels.
Protein Quantification: Collect cell lysates or culture supernatants after longer stimulation

(e.g., 24 hours). Use ELISA to measure MUC5AC protein levels.
Pathway Analysis: Use Western Blotting to analyze the phosphorylation status of key pathway

proteins (IKK, IκBα, TAK1) in cell lysates.

5.2. Protocol: Characterizing Glucuronidation Metabolism using UGT Assays This method identifies

and characterizes the metabolites of Verproside and the enzymes involved [7].

Enzyme Source: Use human liver microsomes (HLM), intestinal microsomes (HIM), or cDNA-

expressed UGT supersomes.
Incubation Cocktail: The typical 100 μL reaction mixture contains:

Protein Source: HLM, HIM, or UGT enzyme (e.g., 0.1 mg/mL).
Cofactor: 5 mM UDP-glucuronic acid (UDPGA).

Substrate: Verproside at varying concentrations (for kinetic studies).
Buffer: 50 mM Tris-HCl buffer, pH 7.4, 8 mM MgCl₂.

Incubation: Pre-incubate the mixture (without UDPGA) for 5 minutes at 37°C. Start the reaction by
adding UDPGA and incubate for a defined period (e.g., 60 minutes).

Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
Analysis: Use Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to separate

and identify verproside glucuronides (M1, M2).

Research Applications and Potential

Primary Therapeutic Focus: Inflammatory airway diseases like asthma and COPD, due to its
potent inhibition of MUC5AC and inflammatory cytokines [1] [4].
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Broader Potential: The multi-targeted anti-inflammatory and antioxidant properties of iridoids

suggest potential applicability in other inflammation-driven conditions [3].
Current Status: As the key active component of YPL-001, its development for COPD has progressed

to clinical trials (Phase 2a completed) [4].

Critical Research Considerations

Metabolism: The extensive and rapid metabolism of Verproside is a key factor in its development,

leading to low oral bioavailability and potential for drug-drug interactions [6] [7].
Specificity: Recent research confirms that its anti-inflammatory effect is specifically linked to the

inhibition of the PKCδ isoform [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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